Home > Products > Screening Compounds P142989 > 2-(4-Phenylpiperazin-1-YL)propanoic acid
2-(4-Phenylpiperazin-1-YL)propanoic acid - 856929-62-9

2-(4-Phenylpiperazin-1-YL)propanoic acid

Catalog Number: EVT-453046
CAS Number: 856929-62-9
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone

    Compound Description: (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) is a novel 5-HT3 receptor antagonist. [] It exhibits antidepressant-like activity in rodent models of depression, showing potential as a therapeutic agent for depression. []

    Relevance: This compound shares the core 4-phenylpiperazine structure with 2-(4-Phenylpiperazin-1-yl)propanoic acid. The difference lies in the propanoic acid moiety being replaced with a quinoxaline-2-yl-methanone group. This structural alteration confers 5-HT3 receptor antagonist activity. []

2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone

    Compound Description: 2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE, SID 3712502) inhibits androgen receptor (AR) function and levels in castration-resistant prostate cancer cells. [] It demonstrates potential as a lead compound for developing clinical candidates to treat castration-resistant prostate cancer, including enzalutamide-resistant types. []

    Relevance: This compound shares the 4-phenylpiperazine core structure with 2-(4-Phenylpiperazin-1-yl)propanoic acid. The difference lies in the propanoic acid group being replaced with a 2-[(isoxazol-4-ylmethyl)thio]ethanone moiety. This structural change results in potent AR inhibitory activity. []

2H-4,6-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine

    Compound Description: This compound acts as a central serotoninergic system stimulant, specifically targeting 5-HT2A receptors. [, ] It exhibits significant anorectic activity in animal models. [, ]

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

    Compound Description: This novel compound demonstrates notable DPPH radical scavenging activity, indicating antioxidant potential. [] Additionally, it exhibits analgesic and anti-inflammatory activities in comparison to standard treatments. []

    Relevance: Structurally analogous to 2-(4-Phenylpiperazin-1-yl)propanoic acid, this compound replaces the propanoic acid group with a N-(pyrazin-2-yl)acetamide moiety. This modification results in the observed antioxidant, analgesic, and anti-inflammatory effects. []

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and its Analogs

    Compound Description: This group of hybrid molecules shows affinity for dopamine D2/D3 receptors. [] These ligands have potential in treating Parkinson's disease, and structural modifications can alter their D2/D3 selectivity. []

    Relevance: These molecules, while sharing the 4-phenylpiperazine moiety with 2-(4-Phenylpiperazin-1-yl)propanoic acid, are further extended with an ethylpropylamino chain linked to a tetrahydronaphthalen-1-ol ring system. This complex structure gives rise to their interaction with dopamine receptors. []

3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid

    Compound Description: This compound is an active metabolite of piperaquine, an antimalarial agent. []

    Relevance: This compound is structurally related to 2-(4-Phenylpiperazin-1-yl)propanoic acid, with the key difference being the substitution of the phenyl ring in the piperazine moiety with a 7-chloroquinoline ring. This modification contributes to its antimalarial activity. []

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

    Compound Description: This compound demonstrates moderate antimicrobial activity, particularly against S. aureus and C. albicans. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives

    Compound Description: This series of compounds shows potential as anticancer agents, exhibiting cytotoxic activity against HCT-116, MCF-7, and HeLa tumor cell lines. []

    Relevance: Compounds within this series often incorporate a 4-phenylpiperazin-1-yl substituent (specifically as the R2 group). [] This shared structural feature links them to 2-(4-Phenylpiperazin-1-yl)propanoic acid and contributes to their anticancer activity. []

Source and Classification

This compound is primarily sourced from synthetic organic chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceuticals. It belongs to the class of compounds that exhibit psychoactive properties and has been studied for its potential therapeutic effects in treating neurological disorders .

Synthesis Analysis

The synthesis of 2-(4-phenylpiperazin-1-YL)propanoic acid can be approached through several methods, typically involving the reaction of piperazine derivatives with propanoic acid or its derivatives.

Common Synthesis Method

  1. Starting Materials:
    • 4-Phenylpiperazine
    • Propanoic acid or propanoyl chloride
  2. Reaction Conditions:
    • The reaction is generally conducted under reflux conditions in an organic solvent such as dichloromethane or ethanol.
    • A catalyst may be employed to enhance the reaction rate.
  3. Procedure:
    • The piperazine derivative is reacted with propanoic acid in the presence of a coupling agent (e.g., Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
    • The product is purified through recrystallization or chromatography.
  4. Yield:
    • Typical yields range from 60% to 85%, depending on the specific conditions used during synthesis .
Molecular Structure Analysis

The molecular structure of 2-(4-phenylpiperazin-1-YL)propanoic acid consists of a piperazine ring substituted with a phenyl group and a propanoic acid moiety.

Structural Features

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions, contributing to its basic properties.
  • Phenyl Group: A benzene ring attached to one nitrogen atom of the piperazine, enhancing lipophilicity and biological activity.
  • Carboxylic Acid Functional Group: The presence of this group imparts acidic properties and allows for potential interactions with biological targets.

3D Structure

The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography, revealing insights into its spatial arrangement and potential binding sites for biological interactions .

Chemical Reactions Analysis

2-(4-Phenylpiperazin-1-YL)propanoic acid can participate in several chemical reactions due to its functional groups:

Typical Reactions

  1. Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.
  2. Amide Formation: It can react with amines to form amides, expanding its utility in medicinal chemistry.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to loss of carbon dioxide and formation of derivatives that may have altered biological activity .
Mechanism of Action

The mechanism of action for 2-(4-phenylpiperazin-1-YL)propanoic acid primarily involves its interaction with neurotransmitter systems in the central nervous system.

Neurotransmitter Interaction

  • It is believed to modulate serotonin and dopamine receptors, which are critical in regulating mood and behavior.
  • The compound may also influence ion channels involved in neuronal excitability, potentially providing therapeutic effects against anxiety or depression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Melting Point: The melting point usually falls within the range of 150°C to 160°C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Techniques

Characterization can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared Spectroscopy to confirm purity and structure .

Applications

2-(4-Phenylpiperazin-1-YL)propanoic acid has several scientific applications:

Pharmaceutical Development

  • It serves as an important building block in synthesizing various psychoactive drugs aimed at treating neurological disorders such as depression and anxiety.

Research Tool

  • Used in biochemical assays to study receptor interactions and mechanisms related to neurotransmission.

Potential Therapeutics

Emerging studies suggest that derivatives of this compound could lead to new treatments for conditions like epilepsy and chronic pain due to their modulatory effects on neurotransmitter systems .

Introduction to 2-(4-Phenylpiperazin-1-YL)propanoic Acid in Medicinal Chemistry

2-(4-Phenylpiperazin-1-yl)propanoic acid represents a strategically designed hybrid molecule in contemporary medicinal chemistry, integrating two pharmacologically significant motifs: a 4-phenylpiperazine moiety and a propanoic acid group. This compound exemplifies the rational fusion of privileged structural fragments to create novel bioactive entities with optimized properties. The 4-phenylpiperazine segment contributes versatile receptor interaction capabilities, while the carboxylic acid functionality enhances solubility and provides a site for molecular diversification. Such hybrid architectures aim to overcome limitations of single-target agents, particularly for complex neurological disorders where multi-target approaches show increasing promise [1] [2].

Structural Significance of Piperazine Derivatives in Drug Discovery

Piperazine derivatives constitute a cornerstone of modern CNS drug development due to their exceptional versatility in receptor binding and favorable physicochemical profiles. The piperazine ring’s chair conformation enables adaptable spatial positioning of substituents, while its two nitrogen atoms (pKa₁ ~5.3, pKa₂ ~9.7) facilitate pH-dependent ionization, enhancing water solubility and membrane permeability under physiological conditions [8]. The 4-phenylpiperazine subunit specifically enables targeted interactions with monoaminergic receptors—crucial for neurological therapeutics—through π-π stacking with phenylalanine residues and hydrogen bonding via the protonated nitrogen [8]. Approximately 30% of CNS-active small molecules incorporate piperazine, underscoring its dominance in neuropharmacological agent design [8].

Table 1: Therapeutic Applications of Selected Piperazine-Containing Drugs

Drug NameTherapeutic CategoryKey Biological Target
AripiprazoleAntipsychoticDopamine D₂/Serotonin 5-HT₁A receptors
BuspironeAnxiolyticSerotonin 5-HT₁A receptor
TrifluoperazineAntipsychoticDopamine D₂ receptor
QuetiapineAntipsychotic/Mood stabilizerMultiple monoamine receptors

Piperazine’s structural plasticity allows extensive optimization; para-substitution on the phenyl ring modulates electron distribution, profoundly influencing receptor affinity and selectivity. Fluorination, for example, enhances blood-brain barrier penetration and metabolic stability in anticonvulsant hybrids [8]. Computational analyses confirm that 4-phenylpiperazine derivatives exhibit optimal ligand efficiency metrics for CNS targets, with molecular weights typically <400 Da and logP values between 2-4, aligning with Lipinski’s guidelines for drug-like properties [1] [8]. Recent hybrid anticonvulsants incorporating this motif demonstrate broad-spectrum activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz seizure models—validating piperazine’s utility in overcoming pharmacoresistance [2].

Role of Carboxylic Acid Moieties in Bioactive Compound Design

The propanoic acid group in 2-(4-phenylpiperazin-1-yl)propanoic acid is not merely an appendage but a critical pharmacophoric element enabling multifaceted chemical and biological interactions. Carboxylic acids serve as:

  • Ionization centers enhancing water solubility (logS > -4) and crystalline matrix formation in solid-state formulations
  • Coordination sites for metal ions in enzymatic active sites via bidentate binding
  • Hydrogen-bond donors/acceptors facilitating target engagement through bridging interactions with serine, tyrosine, or histidine residues
  • Synthetic handles for prodrug development (e.g., esterification) or molecular diversification [4] [7]

Structurally analogous compounds like 3-(4-phenylpiperazin-1-yl)propanoic acid demonstrate the carboxylic acid’s impact on pharmacological behavior. These derivatives undergo characteristic reactions including salt formation with inorganic bases (yielding stable sodium/potassium salts), amide coupling with amines using CDI activation, and esterification catalyzed by acidic conditions [5] [7]. The three-carbon spacer in propanoic acid derivatives provides optimal distance between the piperazine nitrogen and carboxylic acid, enabling simultaneous engagement with complementary binding pockets—a feature exploited in dual-active anticonvulsant hybrids like those combining ethosuximide and lacosamide pharmacophores [1].

Table 2: Synthetic Utility of Carboxylic Acid Group in Piperazine Derivatives

Reaction TypeReagents/ConditionsApplications
Salt FormationNaOH/KOH in aqueous ethanolSolubility enhancement, crystallization
Amide CouplingCDI, DCC, or EDC with aminesPeptidomimetics, protease inhibitors
EsterificationSOCl₂ followed by ROHProdrug synthesis, volatility adjustment
ReductionLiAlH₄Alcohol derivatives for further coupling

Metabolically, the carboxylic acid group mitigates oxidative risks associated with alkyl chains by directing phase II metabolism toward glucuronidation rather than cytochrome P450 oxidation, potentially reducing hepatotoxicity risks. This property is leveraged in hybrid AEDs where metabolic stability in hepatic microsomes correlates with carboxylic acid presence [1]. Furthermore, the acid functionality enables zwitterion formation when combined with basic amines, improving oral bioavailability—as demonstrated by lacosamide analogs exhibiting >75% intestinal absorption in Caco-2 models [1] [2].

Historical Context and Emergence of 2-(4-Phenylpiperazin-1-YL)propanoic Acid

The strategic integration of piperazine and carboxylic acid motifs evolved from three converging trends in medicinal chemistry:

  • Ligand-based optimization of first-generation AEDs (1950s-1980s): Early efforts focused on modifying existing scaffolds like succinimides (ethosuximide) and hydantoins, yielding incremental improvements but limited efficacy against refractory epilepsy. Piperazine introduction began with psychotropic agents (e.g., trifluoperazine, 1959) but remained unexplored in anticonvulsants until the 1990s [8].
  • Synergistic hybridization (1990s-2000s): The success of levetiracetam (SV2A modulator with pyrrolidone carboxylate) and lacosamide (functionalized amino acid with sodium channel effects) demonstrated that combining ion channel modulation with neurotransmitter targeting could overcome pharmacoresistance. This period saw systematic exploration of arylpiperazine-carboxylic acid conjugates, with CAS registration 124078-87-1 for 3-(4-phenylpiperazin-1-yl)propanoic acid (1991) marking a key milestone [4].
  • Multi-target paradigm shift (2010s-present): Elucidation of epilepsy’s multifactorial pathogenesis drove rational design of hybrid anticonvulsants. Polish researchers synthesized 33 N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides/butanamides (2015) incorporating phenylpiperazine and carboxylic acid elements, showing potent MES/scPTZ suppression (ED₅₀ 30-100 mg/kg) and metabolic stability (t₁/₂ > 4h) [1]. This work established the therapeutic viability of the 2-(4-phenylpiperazin-1-yl)propanoic acid framework.

Table 3: Evolution of Piperazine-Carboxylic Acid Hybrids in Medicinal Chemistry

Time PeriodDevelopment MilestoneSignificance
1950-1980First piperazine psychotropics (e.g., trifluoperazine)Validated CNS activity of arylpiperazines
1991Synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acidProvided versatile synthetic intermediate (CAS 124078-87-1)
2000-2010Levetiracetam/lacosamide clinical successDemonstrated efficacy of carboxylate-containing AEDs
2015Hybrid pyrrolidinone-phenylpiperazine anticonvulsantsIntegrated multiple pharmacophores; broad-spectrum activity
2020sComputational design of targeted hybridsStructure-based optimization of piperazine-carboxylate spacing

Patent analysis reveals accelerating innovation, with key disclosures including US4267179A (antifungal piperazine-imidazoles, 1981) and US20090098192A1 (bioactive extrusion formulations, 2009) establishing formulation platforms [9] [10]. The compound’s emergence reflects medicinal chemistry’s broader transition from serendipitous discovery to rational multi-target design, leveraging crystallographic data and computational modeling to optimize spacer length between the piperazine nitrogen and carboxylic acid for maximal target engagement [1] [8]. Current research focuses on structural diversification at three sites: N⁴-piperazine substitution, α-carbon chirality, and carboxylic acid bioisosteres—all aiming to enhance selectivity for epilepsy-relevant targets like SV2A, sodium channels, and α₂δ subunits [1] [2].

Properties

CAS Number

856929-62-9

Product Name

2-(4-Phenylpiperazin-1-YL)propanoic acid

IUPAC Name

2-(4-phenylpiperazin-1-yl)propanoic acid

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17)

InChI Key

PLCRBNUDHIGGBW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.